

Spectroscopic Data for 2-(Methylthio)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)phenylboronic acid

Cat. No.: B061120

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)phenylboronic acid**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(Methylthio)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-(Methylthio)phenylboronic acid** in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, would exhibit characteristic signals for the aromatic protons, the methylthio group, and the boronic acid hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the electron-donating nature of the methylthio group.

Table 1: ¹H NMR Data for **2-(Methylthio)phenylboronic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-7.8	d	1H	Ar-H
~7.5-7.2	m	3H	Ar-H
~5.5-5.0 (broad s)	s	2H	B(OH) ₂
~2.5	s	3H	S-CH ₃

Note: The chemical shifts for the boronic acid protons (B(OH)₂) can be broad and may exchange with D₂O. The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **2-(Methylthio)phenylboronic acid**

Chemical Shift (δ) ppm	Assignment
~145	C-B
~140	C-S
~135	Ar-CH
~130	Ar-CH
~128	Ar-CH
~125	Ar-CH
~15	S-CH ₃

Note: The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is a crucial technique for characterizing boron-containing compounds. For **2-(Methylthio)phenylboronic acid**, a single, broad resonance is expected.

Table 3: Expected ¹¹B NMR Data for **2-(Methylthio)phenylboronic acid**

Chemical Shift (δ) ppm	Linewidth (Hz)	Assignment
~28-30	Broad	B(OH) ₂

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Methylthio)phenylboronic acid** reveals the presence of key functional groups.

Table 4: Key IR Absorptions for **2-(Methylthio)phenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (B(OH) ₂)
~3100-3000	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (S-CH ₃)
~1600, 1470	Medium	Aromatic C=C stretch
~1350	Strong	B-O stretch
~750	Strong	C-S stretch
~750-700	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

The mass spectrum of **2-(Methylthio)phenylboronic acid** provides information about its molecular weight and fragmentation pattern. The exact mass is 168.0416 g/mol .

Table 5: Predicted Mass Spectrometry Fragmentation for **2-(Methylthio)phenylboronic acid**

m/z	Possible Fragment
168	[M] ⁺ (Molecular Ion)
150	[M - H ₂ O] ⁺
123	[M - B(OH) ₂] ⁺
108	[C ₆ H ₄ S] ⁺
91	[C ₆ H ₄ BOH] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-(Methylthio)phenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Due to the potential for boronic acids to form anhydrides (boroxines), which can lead to complex NMR spectra, it is crucial to use anhydrous solvents and handle the sample promptly.^{[1][2]}

¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
 - Temperature: 298 K.

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2 seconds.
 - Spectral width: 0-200 ppm.

^{11}B NMR Spectroscopy:

- Instrument: An NMR spectrometer equipped with a boron-observe probe.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment without proton decoupling.
 - Number of scans: 256 or more.
 - Relaxation delay: 0.1-1 second.
 - Spectral width: +100 to -100 ppm.
 - Reference: $\text{BF}_3 \cdot \text{OEt}_2$ as an external standard ($\delta = 0$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[\[3\]](#)[\[4\]](#)

- Grind a small amount (1-2 mg) of **2-(Methylthio)phenylboronic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FTIR Analysis:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

LC-MS/MS Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the analysis of boronic acids.^{[5][6][7]}

Sample Preparation:

- Prepare a stock solution of **2-(Methylthio)phenylboronic acid** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Further dilute the stock solution with the mobile phase to the desired concentration for analysis.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient from high aqueous to high organic content over several minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.

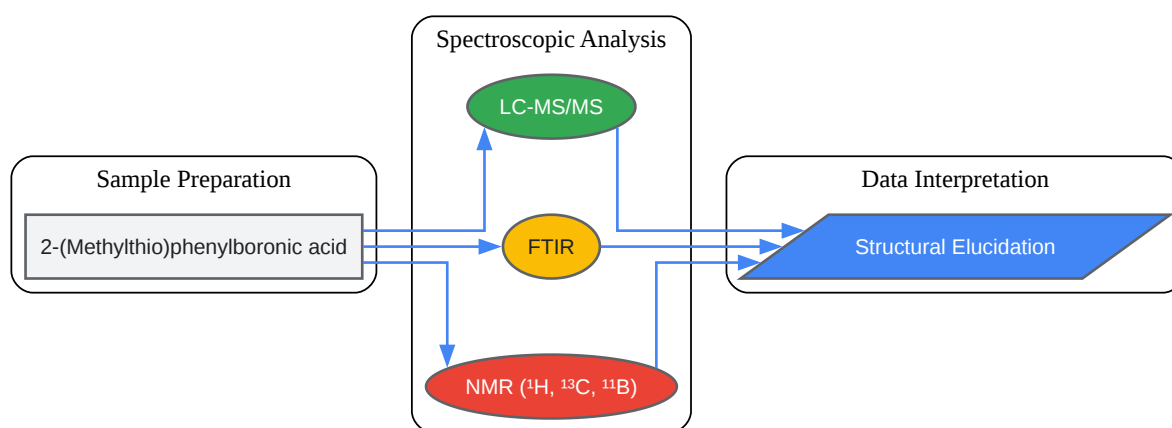
Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
- Scan Mode: Full scan mode to identify the molecular ion and major fragments. Product ion scan (MS/MS) of the molecular ion can be used to confirm the fragmentation pattern.
- Capillary Voltage: 3-4 kV.

- Source Temperature: 120-150 °C.
- Desolvation Temperature: 300-400 °C.

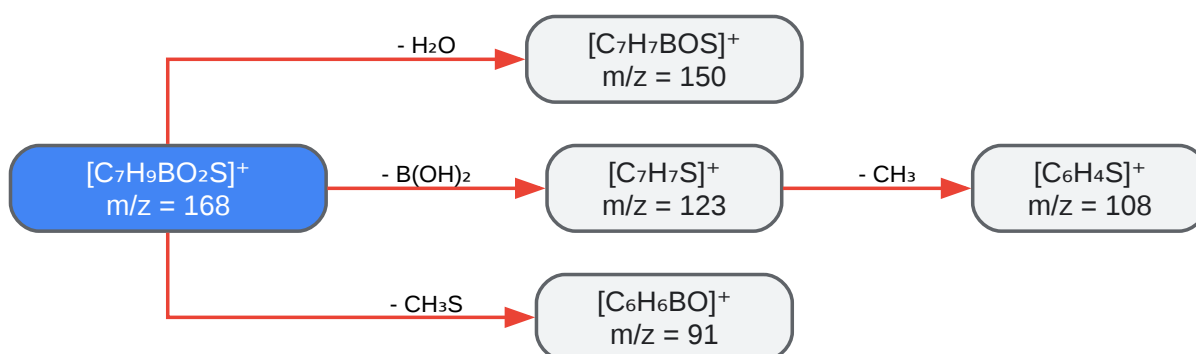
Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of **2-(Methylthio)phenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of **2-(Methylthio)phenylboronic acid**.



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Caption: Proposed mass spectrometry fragmentation pathway for **2-(Methylthio)phenylboronic acid**.

Caption: Key NMR structural correlations in **2-(Methylthio)phenylboronic acid**.

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